(E)-Methyl 3-cyano-2-propenoate
Description
(E)-Methyl 3-cyano-2-propenoate (CAS: 925-56-4) is an α,β-unsaturated ester with the molecular formula C₅H₅NO₂. The compound features a conjugated system comprising a cyano group (-CN) and a methyl ester (-COOCH₃) attached to a propenoate backbone in the E-configuration. Key physical properties include a boiling point of 190.1°C at 760 mmHg, a density of 1.094 g/cm³, and a refractive index of 1.443 . Its reactivity is driven by the electron-withdrawing cyano and ester groups, making it a valuable intermediate in organic synthesis, particularly in Michael additions and polymerization reactions.
Properties
Molecular Formula |
C5H5NO2 |
|---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
methyl (E)-3-cyanoprop-2-enoate |
InChI |
InChI=1S/C5H5NO2/c1-8-5(7)3-2-4-6/h2-3H,1H3/b3-2+ |
InChI Key |
AJXIQWIGXITQSV-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)/C=C/C#N |
Canonical SMILES |
COC(=O)C=CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Reactivity Insights
- Crystallographic Studies: Ethyl esters with aryl substituents (e.g., 4-methylphenyl) exhibit planar molecular geometries, with packing influenced by π-π interactions. This contrasts with the smaller this compound, which likely adopts a less ordered structure in the solid state .
- Electronic Effects: Electron-withdrawing groups (e.g., -CN, -COOCH₃) in this compound enhance electrophilicity at the β-carbon, facilitating nucleophilic attacks. In contrast, methoxy-substituted analogs show reduced reactivity due to electron donation .
- Safety Profile: this compound has a flash point of 76.4°C, indicating flammability. Hazard symbols and risk codes emphasize the need for handling in ventilated environments .
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